2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide
Description
2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a thiazole-based small molecule characterized by a carboxamide group substituted with a 2-methoxyethyl moiety. Thiazole derivatives are renowned for their biological relevance, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-10-7(8)13-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYJTKHGNTPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is then heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to moderate heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperature.
Substitution: Halogenating agents, alkylating agents; reaction conditionssolvent choice depends on the specific reaction, temperature varies.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Synthetic Methodologies
The synthesis of 2-amino-thiazole derivatives, including 2-amino-N-(2-methoxyethyl)thiazole-5-carboxamide, typically involves several key steps:
- Solid-Phase Synthesis : A notable method involves solid-phase synthesis, which allows for the rapid generation of a library of derivatives. This method starts with the reductive amination of resin-bound precursors followed by dehydrative cyclization with thiourea intermediates .
- Reagents and Conditions : The synthesis often employs various reagents such as α-bromoketones and DMF (Dimethylformamide) to facilitate cyclization and enhance yields. This approach is crucial for producing compounds with desired physicochemical properties that align with Lipinski's Rule for oral bioavailability .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Several studies have reported that thiazole derivatives, including those related to this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, modifications to the thiazole ring have been shown to enhance anticancer activity by targeting specific cellular pathways .
- Antioxidant Activity : Thiazole derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals, thus potentially providing protective effects against oxidative stress-related diseases .
Therapeutic Potential
Given its biological activities, this compound has potential therapeutic applications:
- Kinase Inhibition : Some derivatives have been investigated as kinase inhibitors, which are critical in cancer therapy due to their role in cell signaling pathways. The modification of the thiazole structure has been linked to enhanced inhibition of specific kinases involved in tumor growth .
- Neuroprotective Effects : Recent studies suggest that thiazole-carboxamide derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative disorders .
Case Studies and Research Findings
Research has demonstrated the efficacy of various thiazole derivatives in preclinical models:
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it has been studied as a dual inhibitor of histone deacetylase and kinase enzymes, which are involved in cancer cell proliferation. The compound’s ability to modulate these pathways makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A key intermediate in synthesizing dasatinib, a pan-Src kinase inhibitor with IC₅₀ values in the nanomolar range. Dasatinib demonstrates efficacy in chronic myelogenous leukemia (CML) and solid tumors .
- 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives : Show moderate to high anticancer activity (up to 48% inhibition in A-549 lung cancer cells), with chloro and methyl groups enhancing potency .
- Thiazole-5-carboxamide derivatives with α-halo substituents: Exhibit IC₅₀ values as low as 1.61 µg/mL against HepG-2 hepatocellular carcinoma cells .
Kinase Inhibition
- 2-Aminothiazole derivatives: Structural optimization (e.g., methoxyethyl vs. chloro-methylphenyl groups) impacts Src/Abl kinase selectivity. For example, dasatinib’s 2-chloro-6-methylphenyl group facilitates critical hydrophobic interactions in kinase binding pockets .
Structure-Activity Relationship (SAR) Insights
Amide Substituents :
- Hydrophobic groups (e.g., aryl) enhance kinase binding but may reduce solubility.
- Polar groups (e.g., methoxyethyl, hydroxypropyl) improve solubility but require balancing with target affinity .
Thiazole Core Modifications :
- Nitro or trifluoromethyl groups at the 4-position increase electron-withdrawing effects, stabilizing interactions with enzymatic active sites .
Stereoelectronic Effects :
- Methoxy groups (as in 2-methoxyethyl) may participate in hydrogen bonding or alter metabolic stability .
Biological Activity
2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is part of a broader class of 2-aminothiazoles, which have been studied for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure includes a thiazole ring, an amine group, and a methoxyethyl substituent, which contribute to its biological activity. The molecular formula is C₇H₈N₂O₂S, and it has a molecular weight of approximately 188.22 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiazoles possess antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-amino-thiazoles demonstrated high cytotoxicity against leukemia cells (K562 and HL-60) with IC50 values ranging from 10 to 20 µM .
- Antimicrobial Activity : The compound has shown efficacy against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. The minimum inhibitory concentrations (MIC) achieved were sub-micromolar, suggesting strong antibacterial properties .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Protein Kinases : Similar thiazole derivatives have been reported to inhibit specific kinases involved in cancer cell proliferation.
- Interaction with Cellular Targets : The thiazole core is believed to interact with various cellular targets, potentially disrupting critical pathways in cancer and microbial growth.
Anticancer Studies
A systematic evaluation of thiazole derivatives revealed that certain modifications enhance their anticancer potency. For example, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited comparable antiproliferative activity to dasatinib against leukemia cells .
Antimicrobial Studies
In studies targeting Mycobacterium tuberculosis, structural modifications at the C-2 position of the thiazole ring were explored to optimize activity. Compounds with specific lipophilic substitutions showed significant bactericidal effects while maintaining selectivity over mammalian cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | K562 Leukemia Cells | 10-20 |
| N-(2-chloro-6-methylphenyl)-2-amino-thiazole | Anticancer | MDA-MB 231 | >20 |
| Thiazole Derivative A | Antimicrobial | Mycobacterium tuberculosis | <0.7 |
| Thiazole Derivative B | Antioxidant | Various | N/A |
Q & A
Q. What are the optimal synthetic routes for 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide, and how can purity be ensured?
Methodological Answer: The synthesis of thiazole-5-carboxamide derivatives typically involves chemoselective α-bromination followed by thiourea cyclization to form the thiazole core. For example, a related compound, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, was synthesized via a one-pot bromination-cyclization sequence in >98% purity . Key steps include:
- Chemoselective bromination of β-ethoxyacrylamide intermediates.
- Thiourea-mediated cyclization under controlled pH and temperature.
- Purification via recrystallization or column chromatography, validated by HPLC and NMR .
For the methoxyethyl variant, substituent compatibility (e.g., methoxy group stability under reaction conditions) must be verified using TLC or LC-MS .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., methoxyethyl vs. chlorophenyl groups) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ vibrations) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- HPLC: Ensures >98% purity using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets (e.g., kinases or HDACs)?
Methodological Answer:
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Solubility Optimization: Test solubility in DMSO/PBS and use surfactants (e.g., Cremophor EL) for in vivo formulations .
- Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots .
- Pharmacokinetic Profiling: Measure bioavailability and half-life in rodent models. For example, related compounds showed oral efficacy in K562 xenografts at 10–50 mg/kg .
Q. How do solvent effects influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Quantum Chemical Analysis: Compute solvent-dependent HOMO-LUMO gaps using Polarizable Continuum Model (PCM) at the TD-DFT level. For example, similar thiazoles exhibited solvatochromic shifts in ethanol vs. DMSO .
- Experimental Correlation: Compare calculated dipole moments with solvatochromic UV-Vis data in solvents of varying polarity .
Q. Can this compound be engineered as a dual-target inhibitor (e.g., kinase-HDAC), and what are the design challenges?
Methodological Answer:
- Scaffold Hybridization: Combine the thiazole-5-carboxamide core with HDAC-recognized motifs (e.g., hydroxamic acid). For example, Bcr-Abl/HDAC dual inhibitors achieved sub-μM IC₅₀ in leukemia cells .
- Structural Balancing: Optimize linker length and flexibility to avoid steric clashes while maintaining potency. Molecular dynamics can predict conformational adaptability .
- Selectivity Screening: Use kinome-wide profiling (e.g., KinomeScan) to minimize off-target effects .
Data Contradiction and Validation
Q. How should conflicting data on biological activity (e.g., cytotoxicity vs. non-toxicity in cell lines) be resolved?
Methodological Answer:
- Dose-Response Curves: Repeat assays with 8–10 concentration points (e.g., 0.1–100 μM) to confirm IC₅₀ trends .
- Cell Line Authentication: Verify cell line origins (STR profiling) to rule out cross-contamination .
- Mechanistic Follow-Up: Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm mode of action .
Q. What computational tools reconcile discrepancies between predicted and observed spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
